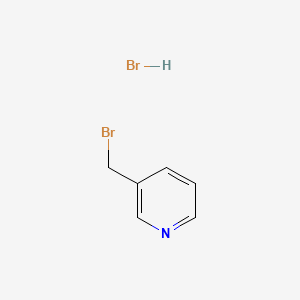

3-(Bromomethyl)pyridine hydrobromide

Overview

Description

3-(Bromomethyl)pyridine hydrobromide is a halogenated heterocyclic building block. It is commonly used in organic synthesis due to its reactivity and versatility. The compound has the molecular formula C6H6BrN·HBr and a molecular weight of 252.93 g/mol . It is typically found as a white to yellow crystalline powder .

Mechanism of Action

Target of Action

3-(Bromomethyl)pyridine hydrobromide is a halogenated heterocyclic building block . It is primarily used in the preparation of ether ligands . .

Mode of Action

Brominated compounds like this compound are known to participate in halogenation reactions . In these reactions, the bromine atom can act as an electrophile, being attracted to regions of high electron density in other molecules. This can lead to the formation of new bonds and the creation of different compounds .

Biochemical Pathways

It is known that this compound can be used in the preparation of ether ligands . Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups. They have the general formula R–O–R′, where R and R′ represent the alkyl or aryl groups. Ethers can act as weak bases and nucleophiles due to the presence of lone pairs of electrons on the oxygen atom.

Result of Action

It is known that brominated compounds can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

Action Environment

It is known that the compound is chemically stable under standard ambient conditions (room temperature) . It is also known that the compound causes severe skin burns and eye damage , indicating that it should be handled with care in a controlled environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(bromomethyl)pyridine hydrobromide involves the bromination of 3-methylpyridine. This reaction is typically carried out using bromine in the presence of a solvent such as carbon tetrachloride (CCl4) and a radical initiator like azobisisobutyronitrile (AIBN) to improve the yield . The reaction proceeds as follows:

C6H7N+Br2→C6H6BrN+HBr

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)pyridine hydrobromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic Substitution: Products include azidomethylpyridine, thiocyanatomethylpyridine, and methoxymethylpyridine.

Oxidation: Products include pyridine carboxylic acids and pyridine aldehydes.

Reduction: Products include methylpyridine.

Scientific Research Applications

3-(Bromomethyl)pyridine hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

- 2-(Bromomethyl)pyridine hydrobromide

- 4-(Bromomethyl)pyridine hydrobromide

- 3-(Chloromethyl)pyridine hydrochloride

- 3-(Iodomethyl)pyridine hydriodide

Uniqueness

3-(Bromomethyl)pyridine hydrobromide is unique due to its specific position of the bromomethyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct reactivity patterns and selectivity in synthetic applications .

Biological Activity

3-(Bromomethyl)pyridine hydrobromide (CAS No. 4916-55-6) is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. This compound serves as an important intermediate in the synthesis of various bioactive molecules, including those used in cancer therapy and treatment of allergic conditions.

- Molecular Formula : C₆H₇Br₂N

- Molecular Weight : 252.93 g/mol

- Melting Point : 150-155°C

- Boiling Point : 265.2°C at 760 mmHg

- Density : Not available

- Flash Point : 114.2°C

Synthesis and Derivatives

This compound can be synthesized through various methods, including bromination of pyridine derivatives. It is often used as a precursor in the synthesis of more complex structures, which exhibit enhanced biological activities.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a pharmaceutical intermediate. Notably, it has been reported to enhance the activity of compounds targeting cMet kinases, which are implicated in several cancers such as non-small-cell lung carcinoma and gastric carcinoma .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound:

- In vitro Studies : Compounds derived from this intermediate have shown significant activity against various cancer cell lines, including HeLa and MCF-7 cells, through mechanisms such as inhibition of angiogenesis and modulation of matrix metalloproteinases (MMPs) .

- Case Study : A derivative demonstrated promising results in shell-less chick chorioallantoic membrane assays, indicating its potential as an anticancer agent by inhibiting blood vessel formation in tumor tissues .

The mechanism through which this compound exerts its biological effects includes:

- Inhibition of Kinases : Compounds derived from this intermediate have been shown to inhibit cMet and p38 kinases, which play crucial roles in tumor growth and inflammation .

- Antimicrobial Properties : While primarily studied for its anticancer properties, some derivatives also exhibit antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Toxicological Profile

The safety data for this compound indicate that it can cause skin corrosion and irritation upon contact. It is classified under several hazard categories due to its corrosive nature .

| Hazard Classification | Description |

|---|---|

| Skin Corrosion/Irritation | Category 1B (H314) |

| Acute Toxicity | Category 4 (H302, H312, H332) |

Research Findings

Recent research has focused on the synthesis of novel derivatives and their biological evaluations:

- Synthesis Efficiency : A study reported a yield of 72% for a reaction involving this compound under specific conditions .

- Anticancer Studies : The docking studies showed promising binding affinities with MMP-2 and MMP-9 enzymes, suggesting that derivatives could effectively inhibit these targets in cancer therapy .

Properties

IUPAC Name |

3-(bromomethyl)pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN.BrH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHPUOJKUXFUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507530 | |

| Record name | 3-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4916-55-6 | |

| Record name | 4916-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)pyridine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(bromomethyl)-5-methylpyridine hydrobromide in pharmaceutical chemistry?

A1: 3-(Bromomethyl)-5-methylpyridine hydrobromide serves as a crucial building block in the multi-step synthesis of rupatadine. [] Rupatadine is a second-generation antihistamine used to treat allergic rhinitis and urticaria (hives). The bromide substituent in 3-(bromomethyl)-5-methylpyridine hydrobromide enables further chemical transformations, ultimately leading to the desired structure of rupatadine.

Q2: Can you describe a novel and efficient method for synthesizing 3-(bromomethyl)-5-methylpyridine hydrobromide?

A2: A recent study highlights a streamlined approach to synthesize 3-(bromomethyl)-5-methylpyridine hydrobromide, starting with 5-methylnicotinic acid. [] This method boasts a total yield of 65.9% and stands out for its simplicity, efficiency, and environmentally friendly nature. While the specific reaction steps are not detailed in the provided abstract, the use of 5-methylnicotinic acid as a starting material suggests a multi-step synthesis involving transformations of the carboxylic acid functional group and bromination. This approach presents a potentially advantageous alternative to previously established methods for preparing this important intermediate. You can find more details about this synthesis in the research article published here: .

Q3: How does the reactivity of 3-bromomethyl pyridine hydrobromide compare to its isomer, 4-bromomethylpyridine, in polymerization reactions?

A3: Research indicates that 4-bromomethylpyridine exhibits higher reactivity compared to 3-bromomethyl pyridine hydrobromide in solution polymerization reactions. [] Interestingly, in the case of 4-bromomethylpyridine, the oligomers demonstrate greater reactivity than the monomer itself, a phenomenon attributed to mesomeric effects. This difference in reactivity highlights how the position of the bromomethyl group on the pyridine ring significantly influences the compound's behavior in polymerization reactions. For a deeper understanding of the polymerization kinetics and the influence of the counterion on polymer properties, refer to the research article: .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.